

spectroscopic analysis of 2-Ethoxybenzamide (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 2-Ethoxybenzamide

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Spectroscopic Analysis of 2-Ethoxybenzamide: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of **2-Ethoxybenzamide**, a significant compound in pharmaceutical research. The guide is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and a logical workflow for its characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **2-Ethoxybenzamide**.

¹H NMR Data

Solvent: Chloroform-d (CDCl₃) Reference: Tetramethylsilane (TMS)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.8-8.2	m	1H	Ar-H
~6.9-7.5	m	3H	Ar-H
~5.5-7.0	br s	2H	-CONH ₂
4.13	q	2H	-OCH ₂ CH ₃
1.47	t	3H	-OCH ₂ CH ₃

Note: Actual chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Data

Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) Reference: Tetramethylsilane (TMS)

Chemical Shift (δ) ppm	Assignment
167.8	C=O (Amide)
156.0	C-O (Aromatic)
132.5	Ar-C
131.0	Ar-C
121.5	Ar-C
120.8	Ar-C
113.2	Ar-C
64.0	-OCH ₂ CH ₃
14.7	-OCH ₂ CH ₃

Note: The specific assignment of aromatic carbons can be further confirmed by advanced 2D NMR techniques.

Infrared (IR) Spectroscopy Data

Technique: KBr Pellet

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Strong, Broad	N-H stretch (Amide)
3100-3000	Medium	C-H stretch (Aromatic)
2980-2850	Medium	C-H stretch (Aliphatic)
~1650	Strong	C=O stretch (Amide I)
~1600	Medium	N-H bend (Amide II)
1600-1450	Medium to Strong	C=C stretch (Aromatic)
1250-1000	Strong	C-O stretch (Ether)

Mass Spectrometry Data

Ionization Method: Electron Ionization (EI)

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Assignment
165	~40	[M] ⁺ (Molecular Ion)
148	~40	[M - NH ₃] ⁺
121	~100	[M - C ₂ H ₄ O] ⁺
120	~90	[M - C ₂ H ₅ O] ⁺
105	~50	[C ₇ H ₅ O] ⁺
92	~75	[C ₆ H ₄ O] ⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (^1H) and carbon (^{13}C) chemical environments in the **2-Ethoxybenzamide** molecule.

Methodology:

- Sample Preparation:
 - For ^1H NMR, dissolve 5-25 mg of **2-Ethoxybenzamide** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
 - For ^{13}C NMR, a more concentrated solution is preferable; dissolve as much of the compound as possible in 0.7 mL of the chosen deuterated solvent to achieve a saturated or near-saturated solution.[\[1\]](#)
 - Filter the solution through a pipette with a small plug of glass wool to remove any particulate matter.[\[1\]](#)
 - Transfer the filtered solution into a clean, dry 5 mm NMR tube.
 - Add a small amount of a reference standard, typically Tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.
- Instrument Setup:
 - Place the NMR tube in the spectrometer's probe.
 - Tune and shim the magnetic field to achieve optimal homogeneity and resolution.
- Data Acquisition:
 - For ^1H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a $30\text{-}45^\circ$ pulse angle and a relaxation delay of 1-2 seconds.
 - For ^{13}C NMR: Acquire the spectrum with proton decoupling to simplify the spectrum to single lines for each carbon. Due to the lower natural abundance and sensitivity of ^{13}C , a larger number of scans and a longer acquisition time are typically required.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **2-Ethoxybenzamide** by measuring the absorption of infrared radiation.

Methodology (KBr Pellet Method):[\[2\]](#)[\[3\]](#)[\[4\]](#)

- Sample Preparation:
 - Thoroughly dry IR-grade potassium bromide (KBr) powder in an oven at $\sim 110^{\circ}\text{C}$ for several hours and store it in a desiccator to prevent moisture absorption.[\[2\]](#)
 - In an agate mortar and pestle, grind 1-2 mg of **2-Ethoxybenzamide** to a fine powder.
 - Add approximately 100-200 mg of the dried KBr powder to the mortar.[\[3\]](#)
 - Gently but thoroughly mix the sample and KBr by grinding until a homogeneous mixture is obtained.
- Pellet Formation:
 - Transfer the powder mixture into a pellet die.
 - Place the die in a hydraulic press.
 - Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[\[4\]](#)
- Data Acquisition:
 - Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
 - Record the infrared spectrum, typically in the range of $4000\text{-}400\text{ cm}^{-1}$.
 - Acquire a background spectrum of a pure KBr pellet to subtract from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **2-Ethoxybenzamide**.

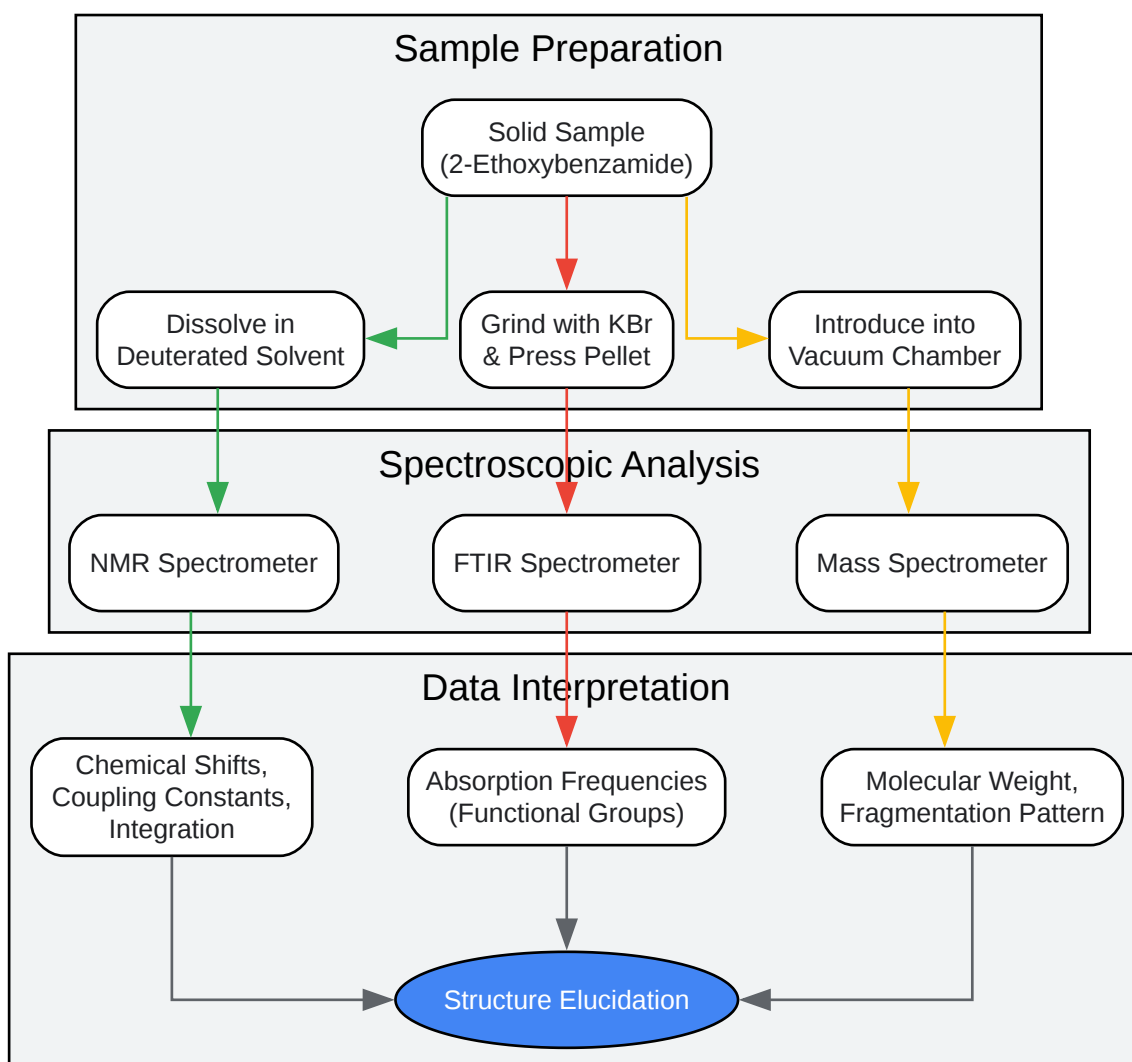
Methodology (Electron Ionization - EI):

- Sample Introduction:
 - Introduce a small amount of the solid **2-Ethoxybenzamide** sample into the mass spectrometer via a direct insertion probe. The compound must be volatile enough to be analyzed by EI.^[5]
- Ionization:
 - In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).^{[5][6]} This causes the molecule to ionize and fragment.
- Mass Analysis:
 - The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
 - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection:
 - The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound like **2-Ethoxybenzamide**.



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Caption: Workflow for Spectroscopic Analysis of **2-Ethoxybenzamide**.

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